6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Lipophilicity ADMET Halogen Bonding

6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 293759-02-1) is a densely functionalized heterocyclic compound built on the 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile scaffold. This scaffold has been validated as a privileged structure in medicinal chemistry, most notably as a novel class of AKR1C3 inhibitors for castration-resistant prostate cancer.

Molecular Formula C14H11IN4O
Molecular Weight 378.17 g/mol
Cat. No. B15018285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Molecular FormulaC14H11IN4O
Molecular Weight378.17 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)I
InChIInChI=1S/C14H11IN4O/c1-7-11-12(8-3-2-4-9(15)5-8)10(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19)
InChIKeyCNDATPKHSNFUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Core Scaffold Identity and Procurement Classification


6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS 293759-02-1) is a densely functionalized heterocyclic compound built on the 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile scaffold [1]. This scaffold has been validated as a privileged structure in medicinal chemistry, most notably as a novel class of AKR1C3 inhibitors for castration-resistant prostate cancer [2]. The target compound is distinguished by its 3-iodophenyl substituent at the C4 position and a methyl group at C3. It is primarily procured as a screening compound for early-stage drug discovery and chemical biology probe development, typically supplied at 97–98% purity by specialty chemical vendors [1].

Why the 3-Iodophenyl Substituent Cannot Be Arbitrarily Replaced in 6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Procurement


In-class dihydropyrano[2,3-c]pyrazole-5-carbonitriles share a conserved core but exhibit divergent biological and physicochemical profiles driven by the C4 aryl substituent [1]. The iodine atom is not a simple inert placeholder; its large van der Waals radius, high polarizability, and capacity for halogen bonding directly alter ligand–target complementarity, membrane permeability, and metabolic stability [2]. The position of the iodine (3- vs. 2-iodophenyl) controls the trajectory of the substituent within a binding pocket, as demonstrated by X-ray crystallographic studies of closely related analogs where meta-substituted aryl rings engage distinct sub-pocket geometries compared to ortho-substituted variants [1]. These positional effects render simple substitution—even among regioisomers—inappropriate without re-profiling the compound in the assay of interest [2].

Quantitative Differentiation Evidence for 6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Against Its Closest Analogs


Elevated Lipophilicity and Halogen Bonding Capacity Relative to the Des-Iodo Phenyl Analog

Removing the iodine atom from the 3-iodophenyl ring produces the des-iodo analog 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. The iodine increases the computed partition coefficient (XLogP3) from 2.3 (des-iodo) to 3.0 (3-iodo) [1][2], a 0.7 log unit gain that predicts enhanced membrane permeability. Additionally, the C–I bond provides a σ-hole that enables halogen bonding with backbone carbonyls or carboxylate side chains in target proteins—an interaction inaccessible to the unsubstituted phenyl analog [3].

Lipophilicity ADMET Halogen Bonding

Molecular Weight and Polar Surface Area Differentiation for Library Design Filtering

The 3-iodophenyl substituent contributes a heavy atom (iodine, atomic mass 126.9) that substantially increases molecular weight and alters topological polar surface area (TPSA) relative to other halogenated analogs. The target compound has a molecular weight of 378.17 g/mol, compared to 252.27 g/mol for the unsubstituted phenyl derivative [1][2]. This places the 3-iodo compound in a distinct property space: it surpasses the MW 350 threshold often used in fragment-based screening, making it suitable for lead-like rather than fragment-like collections.

Medicinal Chemistry Compound Library Design Physicochemical Properties

Regioisomeric Differentiation: 3-Iodo vs. 2-Iodo Substitution Directs Binding-Pocket Geometry

The position of the iodine atom on the phenyl ring (meta vs. ortho) is a critical determinant of target engagement. In the AKR1C3 co-crystal structure with the closely related 4-phenyl analog (PDB 6IJX), the C4 aryl ring occupies a sub-pocket defined by Tyr24, Leu54, and Phe311 [1]. Meta-substituents project toward the oxyanion site and the peripheral SP pocket, whereas ortho-substituents would clash with Tyr55 and Trp227, forcing a non-productive binding pose [1]. The 3-iodo regioisomer is therefore predicted to retain the key anchoring interactions observed for meta-substituted phenyl derivatives, while the 2-iodo isomer (available commercially) would disrupt these interactions.

Structure-Activity Relationship AKR1C3 X-ray Crystallography

Synthetic Versatility: Iodine as a Superior Leaving Group for Late-Stage Diversification via Cross-Coupling

The aryl iodide group at the meta position of the C4 phenyl ring is the most reactive halogen for palladium-catalyzed cross-coupling reactions. The relative reactivity order is Ar-I >> Ar-Br > Ar-Cl, with oxidative addition rates following C–I bond dissociation energies (BDE ≈ 65 kcal/mol) compared to C–Br (BDE ≈ 81 kcal/mol) and C–Cl (BDE ≈ 97 kcal/mol) [1]. This makes the 3-iodo compound a more practical diversification point than the corresponding 4-bromo or 4-chloro analogs. In one-pot multicomponent syntheses, the 3-iodophenyl group is installed directly from 3-iodobenzaldehyde without protecting group manipulations [2], further streamlining procurement-to-SAR workflows.

Late-Stage Functionalization Cross-Coupling Medicinal Chemistry

Recommended Procurement and Deployment Scenarios for 6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile


AKR1C3 Inhibitor Lead Optimization Programs Requiring Halogen-Bonding Sub-Pocket Exploration

When SAR studies around the 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile scaffold necessitate probing the oxyanion site and SP pocket of AKR1C3, the 3-iodophenyl analog provides both the correct meta-substitution geometry (inferred from PDB 6IJX) and a σ-hole donor capable of halogen bonding with Tyr24 or Ser118 backbone residues [1]. The 0.7 log unit lipophilicity gain over the des-iodo phenyl lead (XLogP3 3.0 vs. 2.3) also improves cell permeability for intracellular target engagement assays [2].

Late-Stage Diversification Hub for Parallel Library Synthesis via Suzuki–Miyaura Cross-Coupling

The aryl C–I bond serves as a universal handle for rapid SAR expansion. Medicinal chemistry teams can procure the 3-iodo compound as a single diversification point and, in one step, generate arrays of biaryl, alkyne-linked, or aminated derivatives using Suzuki, Sonogashira, or Buchwald–Hartwig conditions [3]. This strategy eliminates the need to synthesize multiple halogenated intermediates and is supported by the one-pot multicomponent route that installs the 3-iodophenyl group directly [4].

Physicochemical Property-Driven Compound Library Design for Lead-Like Screening Collections

With a molecular weight of 378.17 g/mol and XLogP3 of 3.0, the 3-iodo compound occupies a lead-like chemical space (300 < MW < 450) that bridges fragment hits and drug-like leads [2]. Procurement for screening deck assembly benefits from its distinct property profile relative to the des-iodo analog (MW 252.27, XLogP3 2.3), enabling coverage of a complementary region of property space within the same chemotype family.

Regioisomeric Selectivity Studies: 3-Iodo vs. 2-Iodo as Negative Control for Binding Pose Validation

When co-crystal structures or docking models predict that meta-substitution is essential for AKR1C3 engagement while ortho-substitution is incompatible, the 3-iodo and 2-iodo positional isomers form a matched pair for hypothesis testing [1]. Procuring both isomers enables a direct test of binding pose predictions, with the 2-iodo isomer serving as the predicted inactive control.

Quote Request

Request a Quote for 6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.